(2S,3S)-2,3-dihydroxybutanedioate
Overview
Description
(2S,3S)-2,3-dihydroxybutanedioate, also known as (2S,3S)-2,3-dihydroxybutanedioic acid, is a chiral compound with significant importance in various scientific fields. It is a stereoisomer of butanedioic acid, possessing two hydroxyl groups at the second and third carbon atoms. This compound is known for its optical activity and is widely used in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2,3-dihydroxybutanedioate can be achieved through several methods. One common approach involves the enzyme-catalyzed hydrolysis of racemic diacetate, followed by acylation of the resulting diol. This method yields both (2S,3S)- and (2R,3R)-butanediols with high diastereomeric and enantiomeric excess . Another method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum, which provides high stereoselectivity and yield .
Industrial Production Methods: Industrial production of this compound often employs biocatalysis due to its efficiency and environmental friendliness. Whole-cell biocatalysis using engineered Escherichia coli strains expressing specific dehydrogenases has been developed for large-scale production. This method allows for high yield and purity of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form diacetyl or reduced to produce butanediol. It also participates in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, ensuring high selectivity and yield.
Major Products: The major products formed from these reactions include diacetyl, butanediol, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-2,3-dihydroxybutanedioate has numerous applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the production of important metabolites. In medicine, it is utilized in the synthesis of pharmaceuticals and as a chiral resolving agent. Industrially, it is employed in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-dihydroxybutanedioate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various dehydrogenases and oxidases, leading to the formation of key metabolites. The molecular targets and pathways involved include the glycolytic pathway and the citric acid cycle, where it plays a role in energy production and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,3S)-2,3-dihydroxybutanedioate include (2R,3R)-2,3-dihydroxybutanedioate, meso-2,3-dihydroxybutanedioate, and other stereoisomers of butanedioic acid.
Uniqueness: What sets this compound apart is its high stereoselectivity and optical purity, making it particularly valuable in asymmetric synthesis and chiral resolution. Its unique configuration allows for specific interactions with enzymes and receptors, leading to distinct biological and chemical properties .
Properties
Molecular Formula |
C4H4O6-2 |
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Molecular Weight |
148.07 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2 |
InChI Key |
FEWJPZIEWOKRBE-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O |
Synonyms |
(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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